molecular formula C12H19NO3 B144965 DL-3-(1-ACETOXY-1-METHYLETHYL)-6-OXOHEPTANENITRILE CAS No. 131447-89-7

DL-3-(1-ACETOXY-1-METHYLETHYL)-6-OXOHEPTANENITRILE

Cat. No.: B144965
CAS No.: 131447-89-7
M. Wt: 225.28 g/mol
InChI Key: GYMQJDBBAFVHRZ-LLVKDONJSA-N
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Description

DL-3-(1-ACETOXY-1-METHYLETHYL)-6-OXOHEPTANENITRILE is an organic compound that belongs to the class of esters It is characterized by the presence of a cyano group (–CN) attached to a methyl group, a dimethyl group, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-3-(1-ACETOXY-1-METHYLETHYL)-6-OXOHEPTANENITRILE can be achieved through several methods. One common approach involves the reaction of 2-cyanoacetamide with an appropriate alkylating agent under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the cyano group acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include alkyl halides, bases such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or acetonitrile .

Chemical Reactions Analysis

Types of Reactions

DL-3-(1-ACETOXY-1-METHYLETHYL)-6-OXOHEPTANENITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids or amides.

    Reduction: Primary amines.

    Substitution: Amides or esters.

Scientific Research Applications

DL-3-(1-ACETOXY-1-METHYLETHYL)-6-OXOHEPTANENITRILE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of DL-3-(1-ACETOXY-1-METHYLETHYL)-6-OXOHEPTANENITRILE involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis to release acetic acid. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyanomethyl)-1,1-dimethyl-5-oxohexyl amide
  • 2-(Cyanomethyl)-1,1-dimethyl-5-oxohexyl alcohol
  • 2-(Cyanomethyl)-1,1-dimethyl-5-oxohexyl chloride

Uniqueness

DL-3-(1-ACETOXY-1-METHYLETHYL)-6-OXOHEPTANENITRILE is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both the cyano and acetate groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

131447-89-7

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

[(3R)-3-(cyanomethyl)-2-methyl-6-oxoheptan-2-yl] acetate

InChI

InChI=1S/C12H19NO3/c1-9(14)5-6-11(7-8-13)12(3,4)16-10(2)15/h11H,5-7H2,1-4H3/t11-/m1/s1

InChI Key

GYMQJDBBAFVHRZ-LLVKDONJSA-N

SMILES

CC(=O)CCC(CC#N)C(C)(C)OC(=O)C

Isomeric SMILES

CC(=O)CC[C@H](CC#N)C(C)(C)OC(=O)C

Canonical SMILES

CC(=O)CCC(CC#N)C(C)(C)OC(=O)C

Origin of Product

United States

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